molecular formula C15H24OS B14356645 1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene CAS No. 90184-24-0

1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene

Cat. No.: B14356645
CAS No.: 90184-24-0
M. Wt: 252.4 g/mol
InChI Key: XMIHWOCKPCIGMQ-UHFFFAOYSA-N
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Description

1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene is an organic compound characterized by a benzene ring substituted with a butylsulfanyl group and a butoxy group at the para positions, along with a methyl group

Preparation Methods

The synthesis of 1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene can be achieved through several routes. One common method involves the Williamson Ether Synthesis, where an alkoxide reacts with an alkyl halide under nucleophilic substitution (SN2) conditions . The reaction typically employs a strong base such as sodium hydride or potassium hydride to generate the alkoxide from the corresponding alcohol. The reaction conditions must be carefully controlled to avoid side reactions and ensure high yield.

Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow reactors, to optimize the reaction conditions and improve the overall yield and purity of the product.

Chemical Reactions Analysis

1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, nucleophiles like sodium methoxide for substitution, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving the modification of biological molecules, such as proteins and nucleic acids, to investigate their structure and function.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene involves its interaction with molecular targets through various pathways. The butylsulfanyl group can participate in nucleophilic substitution reactions, while the butoxy group can engage in hydrogen bonding and other interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to specific biological effects.

Comparison with Similar Compounds

1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Properties

CAS No.

90184-24-0

Molecular Formula

C15H24OS

Molecular Weight

252.4 g/mol

IUPAC Name

1-(4-butylsulfanylbutoxy)-4-methylbenzene

InChI

InChI=1S/C15H24OS/c1-3-4-12-17-13-6-5-11-16-15-9-7-14(2)8-10-15/h7-10H,3-6,11-13H2,1-2H3

InChI Key

XMIHWOCKPCIGMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCSCCCCOC1=CC=C(C=C1)C

Origin of Product

United States

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